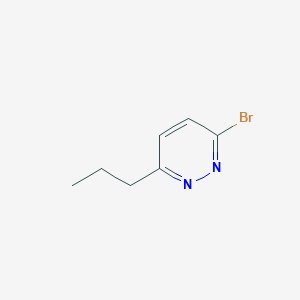

3-Bromo-6-propylpyridazine

描述

3-Bromo-6-propylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 3-position and a linear propyl group (-CH₂CH₂CH₃) at the 6-position. Its structure confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. This compound is often explored in structure-activity relationship (SAR) studies to optimize pharmacological profiles in drug discovery.

属性

分子式 |

C7H9BrN2 |

|---|---|

分子量 |

201.06 g/mol |

IUPAC 名称 |

3-bromo-6-propylpyridazine |

InChI |

InChI=1S/C7H9BrN2/c1-2-3-6-4-5-7(8)10-9-6/h4-5H,2-3H2,1H3 |

InChI 键 |

BXXAJFFKHNFQEQ-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=NN=C(C=C1)Br |

产品来源 |

United States |

相似化合物的比较

3-Bromo-6-(pyridin-2-yl)pyridazine

- Structural Difference : Replaces the propyl group with a pyridine ring at position 6.

- Higher polarity compared to 3-bromo-6-propylpyridazine, likely reducing lipophilicity (calculated logP difference: ~1.2 units lower).

- Applications : Used in medicinal chemistry for designing kinase inhibitors and antimicrobial agents due to its dual heteroaromatic system .

3-Bromo-6-isopropylpyridazine hydrobromide

- Structural Difference : Features a branched isopropyl group (-CH(CH₃)₂) at position 6 and exists as a hydrobromide salt.

- Hydrobromide salt form improves aqueous solubility (estimated 2–3× higher than neutral analogs), advantageous for crystallography and formulation .

- Applications : Primarily employed as a synthetic intermediate in multi-step reactions requiring enhanced stability.

3-Bromo-6-chloro-imidazo[1,2-a]pyridine Derivatives

- Structural Difference : Fused imidazo-pyridine/pyridazine systems with chloro and bromo substituents.

- Key Properties: Chlorine’s electronegativity increases electrophilicity at adjacent positions, enabling regioselective functionalization .

- Applications : Explored in anticancer and antiviral research due to their ability to intercalate DNA or inhibit viral proteases .

Comparative Data Table

Research Findings and Implications

- Reactivity : The propyl group in this compound offers a balance between lipophilicity and steric accessibility, making it more versatile in cross-coupling reactions than bulkier analogs like the isopropyl derivative .

- Biological Activity : Pyridine-substituted analogs (e.g., 3-bromo-6-(pyridin-2-yl)pyridazine) exhibit superior bioactivity in early-stage antimicrobial screens compared to alkyl-substituted variants, likely due to enhanced target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。